molecular formula C20H16ClN3OS B2602151 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide CAS No. 392252-92-5

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide

Cat. No. B2602151
CAS RN: 392252-92-5
M. Wt: 381.88
InChI Key: WXOAUPAKNYWNMT-IZZDOVSWSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide, also known as CP-544326, is a small molecule inhibitor of the protein kinases PDK1 and PDPK1. It is a potential drug candidate for the treatment of cancer and other diseases.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of amido linked bis heterocycles, including compounds related to N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide, have shown significant antimicrobial properties. A study by Padmavathi et al. (2011) demonstrated that chlorosubstituted imidazolyl cinnamamide derivatives displayed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, highlighting their potential as antimicrobial agents Padmavathi et al., 2011.

Molecular Docking Studies

Molecular docking studies have been utilized to explore the interactions between compounds similar to N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide and various biological targets. For instance, Katariya et al. (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, investigating their anticancer and antimicrobial activities. The molecular docking studies provided insights into the potential of these compounds to overcome microbe resistance to pharmaceutical drugs, suggesting a method for enhancing the efficacy of such compounds Katariya et al., 2021.

Synthesis Methodologies

Research into the synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles has developed various high-yield routes, showcasing the versatility of compounds structurally related to N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide. These methodologies enable the creation of diverse heterocyclic compounds that could have broad applications in pharmaceuticals and materials science Acharya et al., 2017.

Potential Anticancer Agents

Several studies have synthesized and evaluated pyrazoline derivatives for their cytotoxic effects on various human cancer cell lines. For example, Karabacak et al. (2015) identified pyrazoline compounds with significant anticancer activity against human pancreatic adenocarcinoma and glioblastoma cell lines. These findings underscore the therapeutic potential of pyrazoline derivatives in cancer treatment Karabacak et al., 2015.

properties

IUPAC Name

(E)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,25)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOAUPAKNYWNMT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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